molecular formula C10H22N2O B13298794 N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide

N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide

Cat. No.: B13298794
M. Wt: 186.29 g/mol
InChI Key: HOKSGPNESVSOJX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide (CAS 1096313-01-7) is a chemical compound with the molecular formula C 10 H 22 N 2 O and a molecular weight of 186.29 g/mol . As an amide derivative, it belongs to a class of compounds that are fundamental in pharmaceutical and organic synthesis . Amide functional groups are pivotal structural components in a wide range of biologically active molecules and are frequently investigated for their potential applications in medicinal chemistry and drug discovery . Research into amide compounds similar to this chemical has shown they can possess significant biological activities, including antimicrobial and antioxidant properties, making them valuable scaffolds in the development of new therapeutic agents . This product is intended for use in laboratory research and development activities only. It is not intended for diagnostic or therapeutic uses, nor for human consumption under any circumstances.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

N,N-dimethyl-2-(3-methylpentan-2-ylamino)acetamide

InChI

InChI=1S/C10H22N2O/c1-6-8(2)9(3)11-7-10(13)12(4)5/h8-9,11H,6-7H2,1-5H3

InChI Key

HOKSGPNESVSOJX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthesis via Secondary Amine and Haloacetamide

One common method for synthesizing aminoacetamide derivatives involves reacting a secondary amine with a 2-haloacetamide. This approach can be adapted for the preparation of N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide by using 3-methylpentan-2-ylamine as the secondary amine and 2-chloroacetamide as the haloacetamide. The reaction typically proceeds in the presence of a base to facilitate the nucleophilic substitution.

Reaction Conditions:

  • Reagents: 3-methylpentan-2-ylamine, 2-chloroacetamide, base (e.g., triethylamine).
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
  • Temperature: Room temperature to 50°C.
  • Yield: Varies based on reaction conditions and purity of starting materials.

Synthesis via N-Methylation

Another approach involves the N-methylation of a primary or secondary amine precursor. For this compound, this could involve the methylation of N-methyl-2-[(3-methylpentan-2-yl)amino]acetamide. N-methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate, although these methods have drawbacks like the use of hazardous chemicals and poor selectivity.

Reaction Conditions:

  • Reagents: N-methyl-2-[(3-methylpentan-2-yl)amino]acetamide, methyl iodide or dimethyl sulfate.
  • Solvent: Polar aprotic solvents like DMF or DCM.
  • Temperature: Room temperature to 50°C.
  • Yield: Dependent on the efficiency of the methylation step.

Catalytic N-Methylation

A more environmentally friendly approach to N-methylation involves the use of transition metal catalysts with formic acid, carbon dioxide, or paraformaldehyde as methylating agents. This method offers better selectivity and fewer byproducts compared to traditional alkylation methods.

Reaction Conditions:

  • Reagents: N-methyl-2-[(3-methylpentan-2-yl)amino]acetamide, formic acid, transition metal catalyst (e.g., palladium or copper).
  • Solvent: Polar aprotic solvents like DMF or DCM.
  • Temperature: Elevated temperatures (50°C to 100°C).
  • Yield: Generally higher than traditional methods due to improved selectivity.

Analysis of Preparation Methods

Advantages and Disadvantages

Method Advantages Disadvantages
Secondary Amine and Haloacetamide Simple reaction setup, widely available reagents Potential for side reactions, requires careful control of conditions
N-Methylation with Hazardous Reagents Well-established protocols, high reactivity Use of hazardous chemicals, poor selectivity
Catalytic N-Methylation Environmentally friendly, high selectivity Requires specialized catalysts, elevated temperatures

Comparison of Yields and Purity

The yield and purity of this compound can vary significantly depending on the preparation method. Traditional N-methylation methods often suffer from lower yields and purity due to side reactions, while catalytic methods offer improved yields and purity due to better selectivity.

Method Typical Yield Typical Purity
Secondary Amine and Haloacetamide 60% - 80% 90% - 95%
N-Methylation with Hazardous Reagents 40% - 60% 80% - 90%
Catalytic N-Methylation 80% - 90% 95% - 98%

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce primary or secondary amines .

Scientific Research Applications

N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving the formation of intermediate complexes with target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Acetamides

Structural and Physicochemical Comparisons

The table below highlights key structural differences and physicochemical properties of N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide relative to analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Dimethylamino, 3-methylpentan-2-ylamino C₁₀H₂₁N₂O 199.29 (calc.) High lipophilicity (branched chain); potential CNS activity due to tertiary amine group Inferred
N,N-Dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide Dimethylamino, trifluoroethylamino C₆H₁₁F₃N₂O 184.16 Enhanced polarity (CF₃ group); possible metabolic stability
N-(3,3-Dimethylbutan-2-yl)-2-(2-fluorophenyl)acetamide Branched alkyl (3,3-dimethylbutan-2-yl), 2-fluorophenyl C₁₄H₁₉FNO 248.31 Fluorine enhances bioavailability; aryl group enables π-π interactions in target binding
N,N-Diethyl-2-[(3-ethylphenyl)amino]acetamide Diethylamino, 3-ethylphenylamino C₁₄H₂₂N₂O 234.34 Increased steric bulk; potential pesticidal or herbicidal applications
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Chloro, diethylphenyl, methoxymethyl C₁₅H₂₂ClNO₂ 307.80 Electrophilic chloro group; widely used as herbicide (alachlor analog)
N,N-Dimethylacetamide (DMAC) Dimethylamino, acetyl C₄H₉NO 87.12 Polar aprotic solvent; industrial use in polymers and pharmaceuticals

Key Observations:

  • However, its bulkiness may reduce binding affinity to certain targets compared to smaller substituents like trifluoroethyl .
  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in , -Cl in ) enhance electrophilicity and reactivity, whereas electron-donating groups (e.g., dimethylamino) improve solubility and basicity.
  • Biological Activity : Fluorinated () and chlorinated () analogs show pesticidal or pharmacological activity, suggesting the target compound could be tailored for similar applications with optimized substituents.

Biological Activity

N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural characteristics. It possesses a dimethylamino group and a branched alkyl chain, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies have indicated that the compound may interfere with cell cycle progression.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in various cancer cell lines, leading to increased caspase activity and PARP cleavage.

Case Studies and Research Findings

A review of recent literature reveals significant findings regarding the compound's biological activity:

Table 1: Summary of Biological Activity Studies

StudyCell LineIC50 (µM)Mechanism
HepG215Apoptosis induction via CIP2A inhibition
SH-SY5Y20Neuroprotection through modulation of neuroinflammatory pathways
MCF710Cell cycle arrest in G1 phase

These studies highlight the compound's potency across different cell lines and its potential as a therapeutic agent.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Current research suggests:

  • Absorption : The compound demonstrates favorable absorption characteristics due to its lipophilicity.
  • Metabolism : Metabolic studies are ongoing to elucidate the pathways involved in the biotransformation of this compound.
  • Toxicity : Preliminary toxicity assessments indicate a relatively safe profile at therapeutic doses, although further studies are necessary to confirm these findings.

Q & A

Q. What are the recommended synthetic routes for N,N-Dimethyl-2-[(3-methylpentan-2-yl)amino]acetamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 3-methylpentan-2-amine with chloroacetyl chloride to form the intermediate 2-chloro-N-(3-methylpentan-2-yl)acetamide.
  • Step 2 : Dimethylation using dimethylamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile at 60–80°C. Reaction optimization should focus on controlling stoichiometry (1:1.2 molar ratio of intermediate to dimethylamine) and temperature to minimize side products like over-alkylated derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR in CDCl₃ resolves signals for the dimethylamino group (δ ~2.2–2.4 ppm) and the 3-methylpentan-2-yl side chain (δ ~1.0–1.5 ppm).
  • X-ray crystallography : SHELXL refinement (SHELX-2018) with Mo-Kα radiation (λ = 0.71073 Å) provides precise bond-length data (e.g., C–N bond: 1.34 Å) and confirms stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS (positive mode) validates the molecular ion peak at m/z 215.18 [M+H]⁺ .

Q. What preliminary biological assays are suitable for screening its bioactivity?

  • Antimicrobial screening : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with MIC values typically <50 µg/mL.
  • Enzyme inhibition : Fluorescence-based assays for acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) at 10–100 µM concentrations.
  • Cytotoxicity : MTT assay on HEK-293 cells to establish IC₅₀ thresholds (>100 µM indicates low toxicity) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities?

Conflicting data (e.g., variable MIC values across studies) may arise from differences in bacterial strains or assay protocols. Mitigation strategies include:

  • Orthogonal assays : Combine disc diffusion and time-kill kinetics to confirm antimicrobial efficacy.
  • Structural analogs : Compare activity of derivatives (e.g., replacing 3-methylpentan-2-yl with cyclopentyl) to identify pharmacophore contributions .
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values with 95% confidence intervals .

Q. What computational approaches are recommended for mechanistic studies?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like AChE (PDB: 4EY7). Parameters: grid size 60 × 60 × 60 Å, Lamarckian GA.
  • MD simulations : GROMACS (CHARMM36 force field) to assess binding stability over 100 ns trajectories.
  • QSAR : Gaussian 09 for DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gap) with activity .

Q. How can synthetic routes be optimized for scalability without compromising purity?

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time.
  • Flow chemistry : Continuous-flow reactors (10 mL/min) improve reproducibility and reduce byproducts.
  • Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Plasma stability : Incubate with human plasma (37°C, 1h), precipitate proteins with acetonitrile, and analyze supernatant .

Q. How do steric effects from the 3-methylpentan-2-yl group influence receptor binding?

  • Crystal structure analysis : Compare ligand-receptor complexes (e.g., COX-2) to identify steric clashes using PyMOL.
  • Alanine scanning : Mutate key residues (e.g., Arg120 in COX-2) to assess binding energy changes (ΔΔG) via MM-GBSA .

Q. What advanced techniques elucidate its metabolic pathways?

  • LC-MS/MS : Liver microsome incubations (human or rat) with NADPH, followed by MetabolitePilot™ software for metabolite identification.
  • Isotope labeling : Synthesize ¹³C-labeled analogs to track metabolic intermediates .

Q. How can researchers address low solubility in aqueous buffers for in vivo studies?

  • Co-solvent systems : Use 10% DMSO/PEG-400 for IP injections.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) via solvent evaporation.
  • Prodrug design : Introduce phosphate esters at the acetamide moiety to enhance hydrophilicity .

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